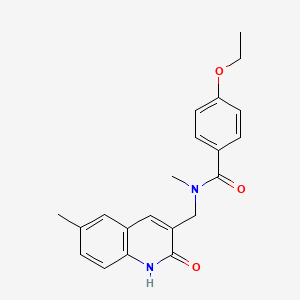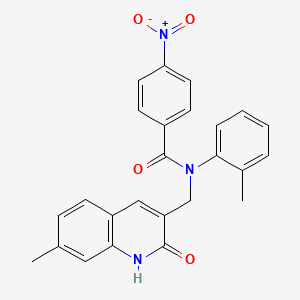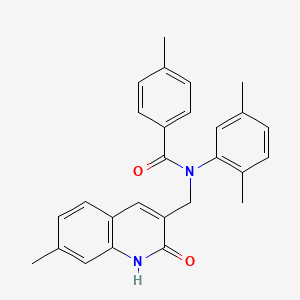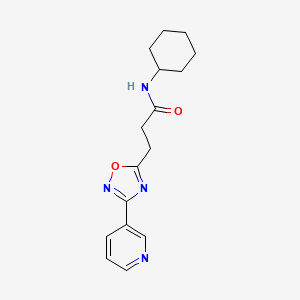
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies.
Mecanismo De Acción
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide selectively binds to the active site of BTK and inhibits its kinase activity, which leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis and cell cycle arrest in B-cell malignancies.
Biochemical and Physiological Effects:
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. It has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies. 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide is its selectivity for BTK, which reduces the potential for off-target effects. However, one limitation of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide is its lack of activity against C481S mutant BTK, which is associated with resistance to other BTK inhibitors. Another limitation is the need for further optimization of the dosing regimen and combination therapies to maximize its efficacy in clinical trials.
Direcciones Futuras
For 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. Combination therapies with other targeted agents, such as venetoclax and lenalidomide, are also being explored to enhance its anti-tumor activity. Additionally, the development of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide analogs with improved potency and selectivity for BTK is an area of active research.
Conclusion:
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide is a promising small molecule inhibitor for the treatment of B-cell malignancies. Its selectivity for BTK and favorable safety profile make it an attractive candidate for clinical development. Further research is needed to optimize its dosing regimen and combination therapies to maximize its efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide involves several steps, including the reaction of 4-(tert-butylsulfonamido)phenylboronic acid with 4-methoxyphenylpropan-2-one in the presence of a palladium catalyst. The resulting intermediate is then reacted with 3-bromo-N-(4-methoxyphenyl)propanamide to yield 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide. This synthesis method has been optimized to produce high yields and purity of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide.
Aplicaciones Científicas De Investigación
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been extensively studied in preclinical models for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has been shown to selectively inhibit the Bruton's tyrosine kinase (BTK) pathway, which is essential for B-cell receptor (BCR) signaling and survival of B-cell malignancies.
Propiedades
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-20(2,3)22-27(24,25)18-12-5-15(6-13-18)7-14-19(23)21-16-8-10-17(26-4)11-9-16/h5-6,8-13,22H,7,14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURPLNMETPMAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7718990.png)

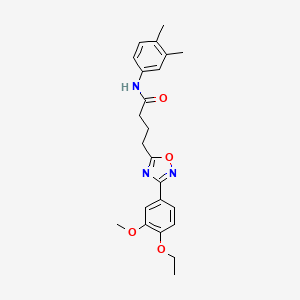
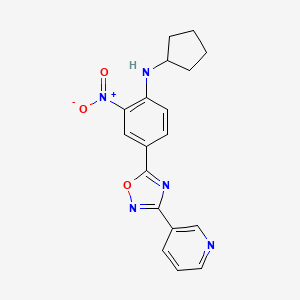
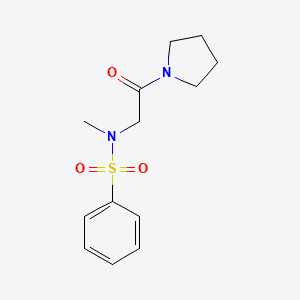
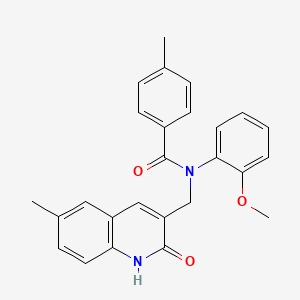
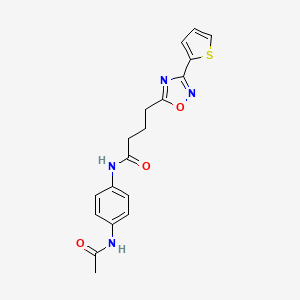
![N-(3,4-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7719029.png)
